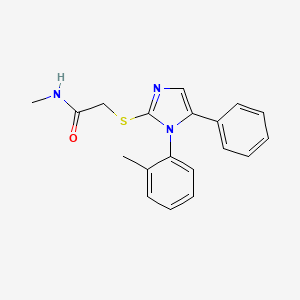

N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic small molecule featuring a central imidazole scaffold substituted with phenyl and o-tolyl groups at the 1- and 5-positions, respectively. The thioether (-S-) linkage connects the imidazole ring to an N-methyl acetamide moiety.

Properties

IUPAC Name |

N-methyl-2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-14-8-6-7-11-16(14)22-17(15-9-4-3-5-10-15)12-21-19(22)24-13-18(23)20-2/h3-12H,13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCKBJUGRZEFCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of 5-phenyl-1-(o-tolyl)-1H-imidazole

Reagents: : Benzaldehyde, o-toluidine, ammonium acetate.

Conditions: : Reflux in ethanol.

Reaction: : The condensation of benzaldehyde with o-toluidine in the presence of ammonium acetate yields 5-phenyl-1-(o-tolyl)-1H-imidazole.

Step 2: Formation of N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Reagents: : 5-phenyl-1-(o-tolyl)-1H-imidazole, chloroacetic acid, methylamine.

Conditions: : Reflux in methanol, followed by treatment with methylamine.

Reaction: : The synthesized 5-phenyl-1-(o-tolyl)-1H-imidazole reacts with chloroacetic acid, and the resulting intermediate undergoes substitution

Biological Activity

N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2OS. The structure features an imidazole ring fused with a phenyl group and an o-tolyl substituent, which contributes to its unique chemical properties. The presence of sulfur in the thioacetamide structure is also noteworthy as it may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of imidazole, including this compound, often exhibit significant antimicrobial and antifungal activities. Preliminary studies have shown that this compound demonstrates efficacy against various microbial strains, suggesting its potential as a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Against Various Strains

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The above table summarizes the observed MIC values for this compound against selected microbial strains.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve interactions with various enzymes and receptors involved in microbial resistance mechanisms. The imidazole ring may play a crucial role in binding to these biological targets, potentially inhibiting their activity and thus contributing to the compound's antimicrobial efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives similar to this compound. For instance, a recent study evaluated a series of substituted imidazo[1,2-c]quinazolines for their inhibitory activities against Saccharomyces cerevisiae α-glucosidase. Compounds with structural similarities exhibited promising results, indicating that modifications in substituents can significantly impact biological activity .

Table 2: Structure–Activity Relationship Analysis

| Compound ID | Structural Feature | IC50 (µM) | Activity Type |

|---|---|---|---|

| 19e | Amide functionality | 50.0 ± 0.12 | α-glucosidase inhibitor |

| 27e | Presence of triazole ring | 60.03 ± 0.82 | α-glucosidase inhibitor |

This table highlights key findings from structure–activity relationship analyses that underscore the importance of specific functional groups in enhancing biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several imidazole-based acetamide derivatives reported in the literature. Key comparisons include:

Key Observations :

- Thioether Linkage : The -S- bridge is conserved across analogs, critical for maintaining conformational flexibility and binding to biological targets like enzymes or receptors .

Pharmacological Potential

- Anticancer Activity : Analogs like those in and exhibit IC₅₀ values in the µg/mL range against tumor cell lines (e.g., A549, HepG2). The phenyl and o-tolyl groups in the target compound may modulate cytotoxicity via apoptosis induction or kinase inhibition .

- Enzyme Inhibition : Compound 21 () targets IMPDH, a key enzyme in nucleotide biosynthesis. The target compound’s imidazole-thioacetamide scaffold could similarly inhibit metabolic enzymes .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.